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Compound of Interest

Compound Name: H-Glu-His-Gly-OH

CAS No.: 80251-23-6

Cat. No.: B1447207 Get Quote

Topic: Strategies and Troubleshooting for Coupling to H-Glu-His-Gly-OH

Welcome to the technical support center for advanced peptide synthesis. This guide provides

in-depth troubleshooting advice, protocols, and answers to frequently asked questions

concerning the challenging task of minimizing racemization during the coupling of amino acids

to peptide fragments ending in a C-terminal histidine, such as H-Glu-His-Gly-OH. As a Senior

Application Scientist, my goal is to provide you with not just the "what," but the "why,"

grounding our recommendations in established chemical principles to ensure the

stereochemical integrity of your final product.

Introduction: The Challenge of C-Terminal Histidine
The synthesis of peptides requires the sequential and precise formation of amide bonds. A

critical aspect of this process is maintaining the chirality of the constituent amino acids.

Racemization—the conversion of a pure L-amino acid into a mixture of L- and D-isomers—is a

persistent side reaction that can severely compromise the biological activity and therapeutic

efficacy of the final peptide.

The tripeptide H-Glu-His-Gly-OH presents a classic challenge. Histidine is one of the amino

acids most susceptible to racemization during coupling reactions.[1][2] This susceptibility is

primarily due to the unique chemical nature of its imidazole side chain, which can act as an

intramolecular base, directly facilitating the abstraction of the alpha-proton and leading to a loss
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of stereochemical integrity.[1][3] This guide is designed to help you navigate this specific

challenge.

Frequently Asked Questions (FAQs)
Q1: I'm observing significant racemization when coupling an amino
acid to my H-Glu-His-Gly-OH fragment. What is the specific
mechanism at play?
A1: The high rate of racemization observed with C-terminal histidine is due to a mechanism

called intramolecular base catalysis.[3] Here’s a breakdown of the process:

Activation: The carboxyl group of the histidine residue is activated by a coupling reagent

(e.g., a carbodiimide or uronium salt). This makes the alpha-proton (the hydrogen on the

chiral carbon) more acidic and thus easier to remove.

Intramolecular Proton Abstraction: The π-nitrogen (N-pi) of histidine's own imidazole side

chain acts as an internal base. It is perfectly positioned to abstract the acidic alpha-proton.

Enolate Formation: This abstraction forms a planar enolate intermediate, which is achiral.

Reprotonation: When this intermediate is reprotonated, it can occur from either side of the

planar structure, resulting in a mixture of the original L-histidine and the undesired D-

histidine enantiomer.

This internal mechanism makes histidine far more prone to racemization than amino acids that

lack a basic side chain capable of this interaction.[4]
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Caption: Mechanism of Histidine Racemization.

Q2: Which coupling reagents and additives are best for minimizing
histidine racemization?
A2: The choice of coupling reagent and, crucially, the additive is the most important factor in

controlling racemization.

Carbodiimides (e.g., DIC, DCC): When used alone, these reagents generate highly reactive

O-acylisourea intermediates that provide a long window for racemization to occur.[5] Using a

carbodiimide without an additive is strongly discouraged for coupling sensitive amino acids

like histidine.[1]

Additives are Essential: Additives react with the O-acylisourea intermediate to form an active

ester that is more stable and less prone to racemization.[6][7]
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OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): This is now the industry standard

and is highly recommended.[8] It is a non-explosive alternative to HOBt and has been

shown to be superior in suppressing racemization and improving yields.[6][9][10] The

combination of DIC/Oxyma is one of the most effective methods for minimizing

racemization.[11][12]

HOBt (1-Hydroxybenzotriazole): The classic additive, it significantly reduces racemization

compared to using a carbodiimide alone.[11] However, its explosive nature has led to

restricted use, and OxymaPure generally offers better performance.[10]

Uronium/Phosphonium Reagents (e.g., HBTU, HATU, PyBOP): These reagents are highly

efficient but must be used with care.[13] They contain an HOBt or HOAt moiety within their

structure.

HATU is highly efficient due to the 7-azabenzotriazole (HOAt) group, which provides

anchimeric assistance, but it can still cause racemization, especially with strong bases.

COMU® is a newer generation uronium reagent based on Oxyma that shows coupling

efficiencies comparable to HATU with reduced racemization risk and improved safety.[7]

[11][14]

Phosphonium reagents like PyBOP are also effective and do not cause guanidinylation of

the N-terminal amino group, a side reaction associated with uronium salts.

Recommendation: For coupling to H-Glu-His-Gly-OH, the combination of DIC with OxymaPure

is the top-tier choice for minimizing racemization.[12] If using a uronium salt, COMU is an

excellent modern alternative.

Q3: How do the base and solvent choice impact racemization in this
sequence?
A3: The base and solvent create the chemical environment for the coupling reaction and have

a profound impact on the rate of racemization.

Base Selection: The basicity and steric hindrance of the base used are critical.[15] Stronger,

less hindered bases accelerate the unwanted abstraction of the alpha-proton.
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Avoid:Diisopropylethylamine (DIPEA) is a strong base and is known to promote

racemization. Its use should be minimized or avoided entirely when coupling sensitive

residues.[16]

Better:N-Methylmorpholine (NMM) is a weaker base than DIPEA and is a much better

choice.[15][16]

Best:2,4,6-Collidine is a sterically hindered, weak base that is highly effective at

minimizing racemization and is the recommended choice for particularly sensitive

couplings.[16][17]

Solvent Choice: The polarity of the solvent can influence the reaction pathways. While

Dimethylformamide (DMF) is the most common solvent for solid-phase peptide synthesis,

less polar solvents can sometimes reduce racemization. However, you must ensure

adequate resin swelling and solubility of all reagents. For most applications, sticking with

high-purity DMF and optimizing the reagent and base selection is the most practical

approach.[18]

Q4: I'm using microwave-assisted peptide synthesis (MW-SPPS).
Are there special considerations for preventing racemization with H-
Glu-His-Gly-OH?
A4: Yes, absolutely. MW-SPPS accelerates synthesis by using elevated temperatures, but this

directly increases the risk of racemization.[19][20][21]

Temperature is Key: Racemization is highly temperature-dependent. While a standard

microwave protocol might run at 80°C, this can be detrimental for histidine.

Optimized Microwave Protocol: For the coupling of a sensitive residue like histidine, it is

crucial to modify the standard protocol. Lowering the maximum coupling temperature to 50°C

has been shown to significantly limit the racemization of histidine and cysteine.[17][22]

Hybrid Approach: An alternative strategy is to perform the bulk of the synthesis using an

accelerated microwave protocol but to switch to a conventional, room-temperature coupling

for the histidine residue itself.[17]
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Q5: How can I accurately detect and quantify the level of
racemization in my final product?
A5: Accurate quantification requires separating and measuring the desired peptide from its

undesired diastereomer. This is typically done after cleaving the peptide from the resin.

Peptide Hydrolysis: The purified peptide is first hydrolyzed back into its constituent amino

acids. A common method is acid hydrolysis using 6N HCl at ~110°C for 24 hours. To account

for racemization that might occur during hydrolysis, hydrolysis in deuterated acid (6N

DCl/D₂O) can be used with subsequent GC-MS analysis.[23]

Derivatization: The amino acid mixture is then derivatized with a chiral reagent, most

commonly Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA).[24]

This reagent reacts with both the L- and D-amino acids to form diastereomers that can be

separated using standard reverse-phase HPLC.

Chiral HPLC/CE Analysis:

HPLC: The derivatized amino acids are analyzed by reverse-phase HPLC, typically with

UV detection at 340 nm. The L-L and L-D diastereomers will have different retention times,

allowing for their separation and quantification.[24]

Capillary Electrophoresis (CE): CE offers very high resolution and sensitivity and can often

analyze the intact peptide, avoiding potential racemization during hydrolysis. Detection

limits can be as low as 0.05% of the major enantiomer.[24][25]

Troubleshooting and Optimization Guide
This table summarizes key parameters and provides actionable solutions for minimizing

racemization during the critical coupling step.
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Parameter
Recommended for Low
Racemization

Rationale & Key
Considerations

Coupling Reagent Carbodiimide (e.g., DIC)

Forms a highly reactive

intermediate that requires an

additive to prevent

racemization. DIC is preferred

for SPPS as its urea byproduct

is soluble.[11]

Additive OxymaPure®

Forms a stable, less

racemization-prone active

ester. It is safer and more

effective than HOBt.[6][9][10]

Use in equimolar amounts with

the amino acid and DIC.

Base 2,4,6-Collidine or NMM

A weak, sterically hindered

base is crucial. It facilitates the

reaction without significantly

promoting alpha-proton

abstraction. Avoid DIPEA.[16]

[17]

Activation Time
Minimize pre-activation (In-situ

activation)

Prolonged pre-activation of the

amino acid before adding it to

the resin increases the time for

oxazolone formation and

racemization.[16][26] Mix

reagents just before adding to

the vessel.

Temperature
Room Temperature (or 0°C for

solution phase)

Higher temperatures

accelerate racemization. For

MW-SPPS, limit the

temperature to 50°C for the

histidine coupling step.[17][22]

Side-Chain Protection Trityl (Trt) or Methoxybenzyl

(Meb)

Protecting the imidazole

nitrogen can reduce its basicity
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and thus its ability to catalyze

racemization.[4]

Experimental Protocols
Protocol 1: Recommended Low-Racemization Coupling to Resin-
Bound H-Glu(OtBu)-His(Trt)-Gly-OH
This protocol is designed for Fmoc-based solid-phase peptide synthesis (SPPS) and prioritizes

the suppression of racemization.

Deprotection:

Swell the resin-bound peptide in DMF for 30 minutes.

Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain.

Repeat the treatment with 20% piperidine in DMF for an additional 10 minutes. Drain.

Washing:

Thoroughly wash the resin with DMF (6 x 1-minute washes) to ensure complete removal

of piperidine.

Wash with Dichloromethane (DCM) (3 x 1-minute washes) and then again with DMF (3 x

1-minute washes).

Coupling Mixture Preparation (In-situ Activation):

In a separate vessel, dissolve the incoming Fmoc-protected amino acid (3 eq. relative to

resin loading) and OxymaPure® (3 eq.) in a minimal amount of DMF.

Add 2,4,6-Collidine (3 eq.) to the amino acid/Oxyma solution.

Just before adding to the resin, add Diisopropylcarbodiimide (DIC) (3 eq.) to this mixture.

Coupling Reaction:
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Immediately add the freshly prepared coupling mixture to the deprotected resin.

Agitate the reaction vessel at room temperature for 2-4 hours. The reaction can be

monitored using a Kaiser test to confirm completion.[1]

Washing:

Drain the reaction vessel.

Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove all excess reagents

and byproducts. Proceed to the next cycle.

Protocol 2: Workflow for Selecting a Coupling Strategy
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Caption: Decision workflow for low-racemization coupling.

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.benchchem.com/product/b1447207?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1447207?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
BenchChem. (2025). Detecting Racemization in Fmoc-Cys(Trt)-OH Peptides: A Comparative
Guide to Analytical Methods. BenchChem Technical Support.
Advanced ChemTech.
Jones, J. H., & Ramage, W. I. (1978). Mechanism of racemisation of histidine derivatives in
peptide synthesis.
Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents &
Additives.
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. (2002). Thieme.
Luxembourg Bio Technologies Ltd.
Merck Millipore. (2014).
BenchChem. (2025). Technical Support Center: Prevention of Racemization in Peptide
Synthesis. BenchChem Technical Support.
CD Formulation. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS)
Technology.
Palasek, S. A., et al. (2006). Limiting racemization and aspartimide formation in microwave-
enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
Subirós-Funosas, R., et al. (2022).
Subirós-Funosas, R., et al. (2022).
Vanier, G. S. (2013). Microwave-assisted solid-phase peptide synthesis based on the Fmoc
protecting group strategy (CEM). Methods in Molecular Biology, 1047, 235-249.
Hojo, K., et al. (2013). Aqueous Microwave-Assisted Solid-Phase Peptide Synthesis Using
Fmoc Strategy. II. Racemization Studies and Water Based Synthesis of Cysteine-Containing
Peptides. Protein and Peptide Letters, 20(10), 1122-1128.
Hojo, K., et al. (2013). Aqueous microwave-assisted solid-phase peptide synthesis using
fmoc strategy. II. Racemization studies and water based synthesis of cysteine-containing
peptides. Protein & Peptide Letters, 20(10), 1122-1128.
Vanier, G. S. (2013). Microwave-assisted solid-phase peptide synthesis based on the Fmoc
protecting group strategy (CEM). Methods in Molecular Biology, 1047, 235-49.
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-
enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-8.
BenchChem. (2025). Technical Support Center: Strategies to Prevent Racemization During
Peptide Synthesis. BenchChem Technical Support.
Aapptec. Coupling Reagents.
Han, Y., et al. (2014). Evaluation of acid-labile S-protecting groups to prevent Cys
racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 20(1), 43-
50.

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1447207?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
Creative Peptides. Optimizing Peptide Coupling: Key Techniques.
Pennington, M. W. (2018, April 21). Answer to "Coupling step during synthesis of peptides
containing Histidine residue?".
Liu, B., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based
on a thiol-labile amino protecting group.
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.
Chemical Reviews, 111(11), 6557-6602.
Chen, Y. C., & Chen, Y. A. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH
Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of
Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis.
Organic Process Research & Development, 26(7), 2135-2146.
Eeltink, S., et al. (2001). Racemization of amino acids in solid-phase peptide synthesis
investigated by capillary electrophoresis. Electrophoresis, 22(14), 2969-2975.
Gerhardt, J., & Nicholson, G. J. (2000). Validation of a GC-MS Method for Determination of
the Optical Purity of Peptides. Proceedings of the 26th European Peptide Symposium.
Bocsci. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide
Synthesis.
Houben-Weyl Methods of Organic Chemistry, Vol. E 22b. (2003). Thieme.
Merck Novabiochem®. Peptide Coupling Reagents Guide.
Luxembourg Bio Technologies. Coupling Reagents.
McMurray, J. S., et al. (1997). Analysis of Racemization During "Standard" Solid Phase
Peptide Synthesis: A Multicenter Study. Techniques in Protein Chemistry VIII, 3-13.
Slideshare.
ChemRxiv. (2025, June 13). Solvent-Less Environmentally Benign Amino Ester, Amide, and
Peptide Synthesis Enabled by Resonant Acoustic Mixing.
Hojo, K., et al. (2014). Aqueous microwave-assisted solid-phase peptide synthesis using
Fmoc strategy. III: racemization studies and water-based synthesis of histidine-containing
peptides. Amino Acids, 46(10), 2347-2354.
BenchChem. (2025). Technical Support Center: Ala-Gly-Leu Racemization During Synthesis.
BenchChem Technical Support.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b1447207?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1447207?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. benchchem.com [benchchem.com]

2. Racemization in peptide synthesis | PPTX [slideshare.net]

3. Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. peptide.com [peptide.com]

5. Thieme E-Books & E-Journals [thieme-connect.de]

6. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma
Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

7. pubs.acs.org [pubs.acs.org]

8. oxymapure.com [oxymapure.com]

9. advancedchemtech.com [advancedchemtech.com]

10. merckmillipore.com [merckmillipore.com]

11. bachem.com [bachem.com]

12. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile
amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

13. jpt.com [jpt.com]

14. luxembourg-bio.com [luxembourg-bio.com]

15. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis
[en.highfine.com]

16. benchchem.com [benchchem.com]

17. electronicsandbooks.com [electronicsandbooks.com]

18. pdf.benchchem.com [pdf.benchchem.com]

19. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology -
Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

20. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting
Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]

21. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group
strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]

22. semanticscholar.org [semanticscholar.org]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.benchchem.com/pdf/Technical_Support_Center_Strategies_to_Prevent_Racemization_During_Peptide_Synthesis.pdf
https://www.slideshare.net/slideshow/racemization-in-peptide-synthesis/119506729
https://pubmed.ncbi.nlm.nih.gov/7380613/
https://pubmed.ncbi.nlm.nih.gov/7380613/
https://www.peptide.com/resources/solid-phase-peptide-synthesis/aggregation-racemization-and-side-reactions/
https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/b-0035-112912
https://pmc.ncbi.nlm.nih.gov/articles/PMC8867806/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8867806/
https://pubs.acs.org/doi/10.1021/acsomega.1c06342
https://oxymapure.com/
https://advancedchemtech.com/product/oxymapure/
https://www.merckmillipore.com/deepweb/assets/sigmaaldrich/product/documents/310/919/0114innovationsm-mk.pdf
https://www.bachem.com/articles/peptides/efficient-peptide-synthesis-a-guide-to-coupling-reagents-additives/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10474026/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10474026/
https://www.jpt.com/blog/peptide-coupling/
https://www.luxembourg-bio.com/coupling-reagents/
https://en.highfine.com/news/a-brief-introduction-to-the-racemization-of-amino-acids-in-polypeptide-synthesis.html
https://en.highfine.com/news/a-brief-introduction-to-the-racemization-of-amino-acids-in-polypeptide-synthesis.html
https://www.benchchem.com/pdf/Technical_Support_Center_Prevention_of_Racemization_in_Peptide_Synthesis.pdf
http://electronicsandbooks.com/edt/manual/Magazine/J/Journal%20of%20Peptide%20Science/2007%20-%20Volume%2013/Volume%2013,%20Issue%203,%20Pages%20143-210,%20March%202007/143-148.pdf
https://pdf.benchchem.com/15429/Technical_Support_Center_Ala_Gly_Leu_Racemization_During_Synthesis.pdf
https://www.formulationbio.com/therapeutic-proteins/microwave-assisted-solid-phase-peptide-synthesis-mw-spps-technology.html
https://www.formulationbio.com/therapeutic-proteins/microwave-assisted-solid-phase-peptide-synthesis-mw-spps-technology.html
https://experiments.springernature.com/articles/10.1007/978-1-62703-544-6_17
https://experiments.springernature.com/articles/10.1007/978-1-62703-544-6_17
https://pubmed.ncbi.nlm.nih.gov/23943491/
https://pubmed.ncbi.nlm.nih.gov/23943491/
https://www.semanticscholar.org/paper/Limiting-racemization-and-aspartimide-formation-in-Palasek-Cox/44017515f01ab4f8766baaafce8966c3b750b34d
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1447207?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


23. cat-online.com [cat-online.com]

24. pdf.benchchem.com [pdf.benchchem.com]

25. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary
electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

26. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [Technical Support Center: Minimizing Racemization in
Peptide Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1447207#minimizing-racemization-during-h-glu-his-
gly-oh-coupling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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